![molecular formula C18H15F2N3O2S B6540435 2,6-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide CAS No. 1021225-72-8](/img/structure/B6540435.png)
2,6-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzamide
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Overview
Description
This compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring . It also contains a thiophen-2-yl group, which is a five-membered aromatic ring with four carbon atoms and one sulfur atom . The presence of the difluoro group (F2) and the pyridazinone (a six-membered ring with two nitrogen atoms) further adds to the complexity of this molecule .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzamide derivatives are typically synthesized through the reaction of benzoic acid with ammonia or amines . The introduction of the difluoro group could be achieved through electrophilic halogenation . The synthesis of the pyridazinone ring and the thiophen-2-yl group would likely involve additional steps and different reagents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (benzene and thiophene), a carboxamide group, a difluoro group, and a pyridazinone ring . These functional groups could potentially participate in various chemical reactions.Chemical Reactions Analysis
Benzamides, including this compound, can undergo a variety of chemical reactions, such as hydrolysis, reduction, and reactions with Grignard reagents . The presence of the difluoro group could make the benzene ring more reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzamides are typically solid at room temperature, and the presence of the difluoro group could increase the compound’s stability and lipophilicity .properties
IUPAC Name |
2,6-difluoro-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2S/c19-12-4-1-5-13(20)17(12)18(25)21-9-3-10-23-16(24)8-7-14(22-23)15-6-2-11-26-15/h1-2,4-8,11H,3,9-10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKBQJOCPNTKPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide |
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